

Application Notes and Protocols for ENMD-1198 Cell Proliferation Assay

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Compound of Interest

Compound Name: ENMD-1198

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Introduction

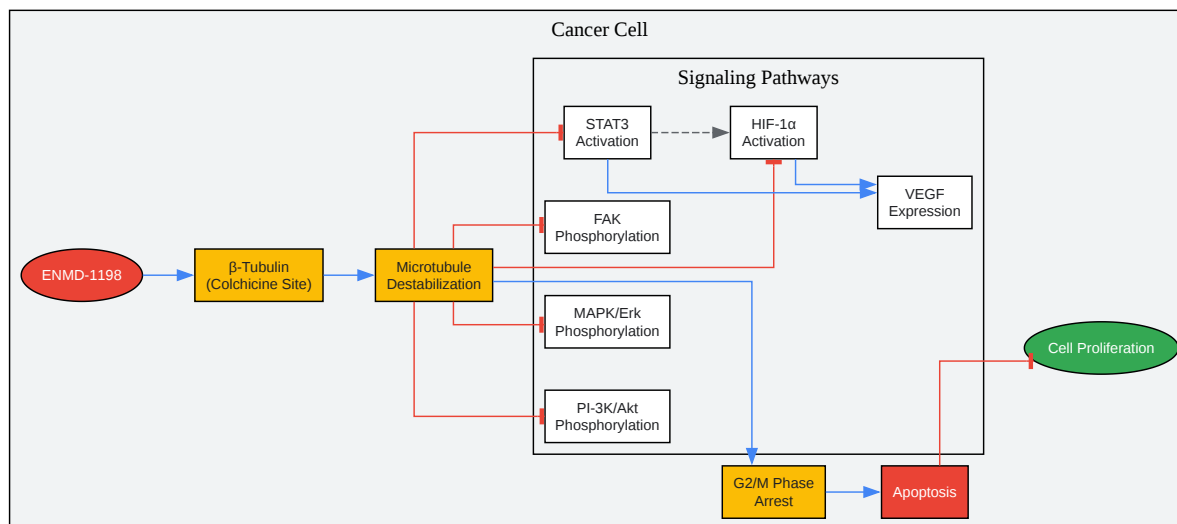
ENMD-1198 is a novel, orally active, small molecule that acts as a microtubule-destabilizing agent. It is an analog of 2-methoxyestradiol with improved pharmacokinetic properties.[1][2]

ENMD-1198 binds to the colchicine-binding site on β -tubulin, leading to the disruption of microtubule polymerization.[3][4] This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and subsequent induction of apoptosis, thereby inhibiting the proliferation of cancer cells.[4][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of **ENMD-1198** on cancer cell lines.

Mechanism of Action

ENMD-1198 exerts its anti-proliferative effects through the disruption of microtubule function. This leads to the inhibition of several key signaling pathways involved in cell growth, survival, and angiogenesis. Notably, **ENMD-1198** has been shown to inhibit the phosphorylation of MAPK/Erk, PI-3K/Akt, and FAK.[1][6] Furthermore, it reduces the activity of the transcription factors HIF-1 α (hypoxia-inducible factor 1-alpha) and STAT3 (signal transducer and activator of transcription 3), which are crucial for tumor progression and angiogenesis.[1][6][7] The downstream effect of this inhibition includes a reduction in the expression of vascular endothelial growth factor (VEGF).[1][6]

Signaling Pathway Diagram



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Caption: Mechanism of action of **ENMD-1198**.

Experimental Protocol: Cell Proliferation Assay

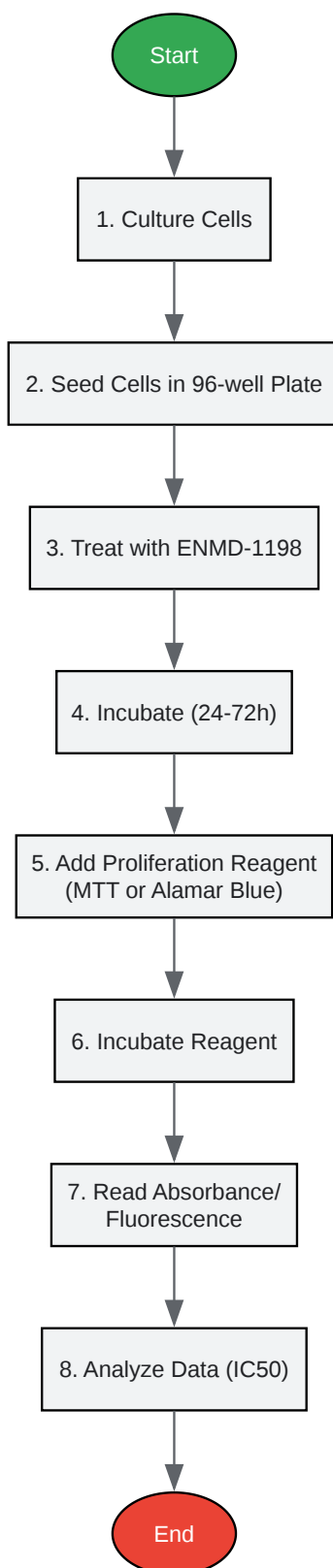
This protocol details the steps for determining the anti-proliferative effect of **ENMD-1198** on cancer cells using a colorimetric assay such as MTT or a fluorescence-based assay like Alamar blue.

Materials

- Cancer cell lines (e.g., HUH-7, HepG2, CCRF-CEM, 1A9)

- Complete cell culture medium (specific to the cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- **ENMD-1198** (stock solution in DMSO)
- 96-well flat-bottom tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Alamar blue reagent
- DMSO (for dissolving formazan in MTT assay)
- Microplate reader

Experimental Workflow Diagram



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Caption: Workflow for **ENMD-1198** cell proliferation assay.

Procedure

- Cell Culture: Maintain the selected cancer cell line in a complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding:
 - Harvest cells using Trypsin-EDTA and perform a cell count.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
 - Incubate the plate overnight to allow for cell attachment.
- Drug Preparation and Treatment:
 - Prepare a stock solution of **ENMD-1198** in DMSO.
 - On the day of the experiment, prepare serial dilutions of **ENMD-1198** in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
 - Include a vehicle control (DMSO at the same concentration as the highest **ENMD-1198** concentration) and a no-treatment control.
 - Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **ENMD-1198** or controls.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 24-hour incubation is sufficient to observe significant anti-proliferative effects with an IC₅₀ of approximately 2.5 µM in HUH-7 cells.[1]
- Cell Proliferation Assessment:

For MTT Assay:

- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

- Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.

For Alamar Blue Assay:

- Add 10 µL of Alamar blue reagent to each well.
 - Incubate for 2-6 hours at 37°C.
 - Read the fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the **ENMD-1198** concentration.
 - Determine the IC50 value (the concentration of **ENMD-1198** that inhibits cell proliferation by 50%) using non-linear regression analysis.

Data Presentation

The following tables summarize the reported anti-proliferative activity of **ENMD-1198** in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of **ENMD-1198**

Cell Line	Cancer Type	Assay	Incubation Time (h)	IC50 (μM)	Reference
HUH-7	Hepatocellular Carcinoma	MTT	24	~2.5	[1]
HepG2	Hepatocellular Carcinoma	MTT	24	~2.5	[1]
HMEC-1	Endothelial	Alamar Blue	72	~0.4	[8]
BMH29L	Endothelial	Alamar Blue	72	~3.8	[8]
MDA-MB-231	Breast Cancer	Not Specified	Not Specified	Not Specified	[5]
CCRF-CEM	Leukemia	Not Specified	Not Specified	Not Specified	[3]

 Table 2: Effects of **ENMD-1198** on Cellular Processes

Cellular Process	Cell Line	Concentration	Effect	Reference
Cell Migration	HUH-7	2.5 μ M	Significant inhibition of EGF- and HGF-mediated migration	[1]
Cell Invasion	HUH-7	2.5 μ M	Significant inhibition of EGF- and HGF-mediated invasion	[1]
Angiogenesis (Tube Formation)	HMEC-1	0.5 μ M	Inhibition of capillary tube formation	[8]
Microtubule Polymerization	Various	Not Specified	Binds to β -tubulin and disrupts polymerization	[2][3]
Cell Cycle	Various	Not Specified	Induces G2/M arrest	[4][5]

Conclusion

ENMD-1198 is a potent inhibitor of cancer cell proliferation, acting through the destabilization of microtubules and the subsequent disruption of key signaling pathways. The provided protocol offers a reliable method for evaluating the anti-proliferative efficacy of **ENMD-1198** in a laboratory setting. The presented data highlights its activity across various cancer types and provides a foundation for further preclinical and clinical investigations.

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